molecular formula C13H10N2O3 B1664616 4-Nitrobenzanilide CAS No. 3460-11-5

4-Nitrobenzanilide

Cat. No.: B1664616
CAS No.: 3460-11-5
M. Wt: 242.23 g/mol
InChI Key: KCBREZOWOLOPLW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Nitrobenzanilide plays a significant role in biochemical reactions, particularly in the study of enzymatic hydrolysis. It has been used as a substrate to investigate the activity of serine proteases such as nattokinase, trypsin, and pepsin . These enzymes are known to hydrolyze peptide bonds, and their interaction with this compound provides insights into their catalytic mechanisms. Studies have shown that none of these proteases were able to hydrolyze the amide bond in this compound . This suggests that the compound’s amide bond is less reactive compared to other similar substrates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role as a substrate in enzymatic reactions implies that it may influence cell function by interacting with specific enzymes. For instance, the inability of serine proteases to hydrolyze this compound suggests that it may not significantly impact cell signaling pathways, gene expression, or cellular metabolism through these enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with enzymes. The compound’s amide bond is a key site for potential hydrolysis by proteases. The lack of hydrolysis by nattokinase, trypsin, and pepsin indicates that this compound’s amide bond is less susceptible to enzymatic cleavage . This resistance to hydrolysis may be due to the specific electronic and steric properties of the nitro group attached to the benzene ring.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are important factors to consider. The compound’s resistance to enzymatic hydrolysis suggests that it remains stable under conditions where other similar substrates might degrade. Long-term studies on this compound’s effects on cellular function are limited, but its stability makes it a useful tool for prolonged biochemical experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzanilide can be synthesized through the acylation of 4-nitroaniline with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Nitroaniline+Benzoyl ChlorideThis compound+HCl\text{4-Nitroaniline} + \text{Benzoyl Chloride} \rightarrow \text{this compound} + \text{HCl} 4-Nitroaniline+Benzoyl Chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of solvents like dichloromethane or toluene and controlling the reaction temperature and time to ensure complete conversion of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 4-Aminobenzanilide.

    Substitution: Various substituted benzanilides depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzanilide has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: It serves as a substrate in enzymatic studies to investigate the activity of proteases and other enzymes that hydrolyze amide bonds.

    Medicine: Research into its derivatives has potential implications for developing pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Nitroacetanilide: Similar in structure but with an acetamide group instead of a benzamide group.

    4-Nitrophenylbenzamide: Another derivative with a nitro group at the para position.

Uniqueness: 4-Nitrobenzanilide is unique due to its specific substitution pattern and the presence of both a nitro group and a benzamide moiety. This combination imparts distinct chemical reactivity and makes it valuable in various research applications.

Properties

IUPAC Name

4-nitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O3/c16-13(14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBREZOWOLOPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60188171
Record name 4-Nitrobenzanilide
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3460-11-5
Record name 4-Nitrobenzanilide
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Synthesis routes and methods I

Procedure details

Using aniline (1.50 ml, 16.5 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.48 g (97.5%) of the title compound in the form of colorless powder.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
97.5%

Synthesis routes and methods II

Procedure details

Into a 1-L 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 4-nitrobenzoic acid (167 g, 999.29 mmol, 1.00 equiv) in dichloromethane (400 mL) and ClCOCOCl (317.5 g, 2.50 equiv). This was followed by the addition of N,N-dimethylformamide (1 mL) dropwise with stirring. The resulting solution was stirred for 4 h at room temperature. The mixture was concentrated under vacuum. To the residue was added a solution of PhNH2 (93 g, 1.00 equiv) in dichloromethane (400 mL), triethylamine (415 mL, 3.00 equiv) dropwise with stirring at 0° C. The resulting solution was stirred overnight at room temperature. The resulting mixture was washed with 2×500 mL of HCl (10%) and 1×500 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was diluted with 500 mL of petroleum ether/ethyl acetate=5:1. The solids were collected by filtration. This resulted in 205 g (85%) of 4-nitro-N-phenylbenzamide as light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 7.12-7.17 (m, 1H), 7.32-7.41 (m, 2H), 7.78-7.81 (m, 2H), 8.16-8.21 (m, 2H), 8.36-8.42 (m, 2H), 10.58 (s, 1H); MS (ESI) m/z 243 ([M+H]+).
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
317.5 g
Type
reactant
Reaction Step Two
Name
Quantity
93 g
Type
reactant
Reaction Step Three
Quantity
415 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Benzamide (10 mmole) and 10 mmole of tetramethylammonium hydroxide in 10 g of nitrobenzene was stirred at 75°-80° C./56-63 psi (3.9 -4.4 kg/cm2) oxygen for 12 hours. Methanol/acetonitrile (4:6) (10 mL)solution was then added to homogenize the solution. A weighted aliquot was sampled for HPLC assay and revealed 20% yield of 4-nitrobenzanilide, i.e.,N-(4-nitrophenyl)benzamide. No azoxybenzene was detected.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Methanol acetonitrile
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
20%

Synthesis routes and methods IV

Procedure details

A three-necked round-bottom flask equipped with a Dean-Strak trap and gas inlet line was charged with benzamide (0.2 mole), tetramethylammonium hydroxide dihydrate (0.2 mole) and nitrobenzene (100 mL). The reaction wasstirred for 8 hours at 65° C. with a continuous stream of air sweeping the surface of the reaction. Approximately 5 mL of water and 40 mL of nitrobenzene was collected in the Dean-Stark trap. Another 100 mL ofnitrobenzene was added and the reaction was allowed to stir overnight. A total of 70 mL of nitrobenzene was collected over this time period. The solution was cooled and water was added which caused the immediate precipitation of 4-nitrobenzanilide, i.e., N-(4-nitrophenyl)benzamide. Thesolution was filtered and a dark brown solid was obtained. The solid was washed with hot hexane and air dried to obtain 43.5 g of 4-nitrobenzanilide (90% yield).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
tetramethylammonium hydroxide dihydrate
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods V

Procedure details

A mixture of 167 parts of p-nitrobenzoic acid and 93 parts of aniline is heated at 210° C. with the water formed during the reaction being distilled off. After heating for 3 hours, 18 parts of water have been collected, which shows that the reaction is ended. 242 parts of N-(4'-nitrobenzoyl)-aniline melting at 215° C. are obtained according to the instructions in the literature, i.e. a yield of 99% by weight. The infra-red spectrum confirms the formula of the product:
[Compound]
Name
167
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 4-nitrobenzanilide and what is its significance in protease research?

A1: this compound (4-nitro-N-phenylbenzamide) is a synthetic compound consisting of a benzamide core with a nitro group at the para position of the benzoyl ring and an aniline substituent on the amide nitrogen. While structurally similar to other nitroanilide substrates used in protease research, research suggests that several serine proteases, including nattokinase, trypsin, and pepsin, were unable to hydrolyze the amide bond in this compound. [] This finding suggests that the electron-withdrawing nitro group at the para position of the benzoyl ring may significantly reduce the reactivity of the amide bond towards enzymatic hydrolysis.

Q2: Have there been any computational studies investigating the low reactivity of this compound with proteases?

A2: Yes, computational studies suggest that the inability of certain proteases to hydrolyze the amide bond in this compound is likely due to differences in amide reactivity between this compound and other substrates, rather than differences in binding affinity to each protease. [] This highlights the importance of considering both binding affinity and inherent reactivity when designing substrates for enzymatic assays.

Q3: Beyond protease research, has this compound been investigated in other chemical reactions?

A3: Yes, this compound has been studied in the context of basic methanolysis reactions. [] Researchers observed a linear Hammett plot when examining the rate constants for this reaction with substituted 4'-nitrobenzanilides, indicating that electron-withdrawing substituents on the aniline ring accelerate the reaction rate. This information contributes to a broader understanding of the reactivity of this compound and its derivatives in various chemical transformations.

Q4: Has this compound been utilized in the synthesis of any other compounds?

A4: Yes, this compound serves as a crucial starting material for synthesizing triorganotin(IV) complexes with potential antimicrobial and antispermatogenic activities. [] Researchers successfully synthesized a series of these complexes by reacting this compound with semicarbazone or thiosemicarbazone ligands and various triorganotin(IV) compounds. This example demonstrates the potential of this compound as a building block for developing new compounds with interesting biological properties.

Q5: Are there any reported instances of this compound undergoing rearrangement reactions?

A5: Yes, this compound has been shown to undergo Orton rearrangement in the presence of iron (III) chloride-hydrogen chloride complex (FeCl3-HCl). [] This reaction yields 2-chloro and 4-chlorobenzanilides as rearrangement products. Interestingly, the reaction rate and product distribution varied significantly depending on the substituents on the aniline ring, indicating a strong influence of electronic effects on the reaction pathway.

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